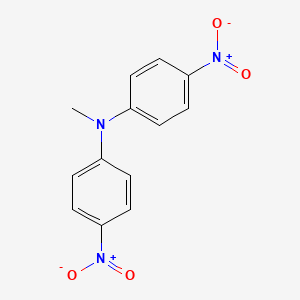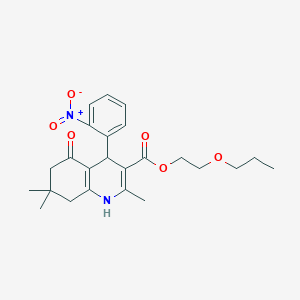
N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide, also known as CB-1 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound has been shown to have promising effects in the treatment of various medical conditions, including obesity, diabetes, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide involves the activation of the this compound receptor. This activation leads to the modulation of various signaling pathways, resulting in the regulation of appetite, metabolism, and pain sensation. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, making it a potential candidate for the treatment of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, it has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide in lab experiments is its high affinity for the this compound receptor, which allows for precise modulation of various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unintended physiological effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide. One potential direction is the development of more selective this compound agonists that can target specific physiological processes. Another potential direction is the investigation of the compound's potential for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 4-chlorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide has been extensively studied for its potential application in the field of medicine. It has been shown to have a high affinity for the this compound receptor, which is predominantly found in the central nervous system. This receptor plays a crucial role in regulating various physiological processes, including appetite, metabolism, and pain sensation.
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-11-3-1-10(2-4-11)9-18-14(20)15(21)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBLVVVUBKFMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4953948.png)

![5-imino-6-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4953965.png)
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4953971.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}-4-nitrobenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B4953979.png)
![3-{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B4953983.png)

![4-{[1-isopropyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4953989.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953995.png)
![3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B4954006.png)

